molecular formula C18H25N5O3 B2443330 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034334-32-0

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2443330
CAS No.: 2034334-32-0
M. Wt: 359.43
InChI Key: NGXLKONQECUFGS-UHFFFAOYSA-N
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the dimethylamino group:

    Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors, such as nitriles and hydroxylamines.

    Coupling of the rings: The final step involves coupling the different ring structures through various organic reactions, such as condensation or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the isoxazole ring.

    Reduction: Reduction reactions may target the pyrazine ring or the carbonyl group in the propanone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cell function.

    Inhibition or activation of enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrrolidin-1-yl)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrazine ring.

    1-(3-(Dimethylamino)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrrolidine ring.

    1-(3-(Pyrrolidin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one: Similar structure but lacks the dimethylamino group.

Uniqueness

The uniqueness of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)5-6-18(24)23-8-7-14(11-23)25-17-10-19-9-16(20-17)22(3)4/h9-10,14H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXLKONQECUFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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